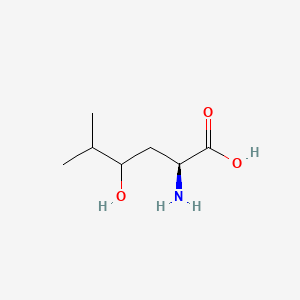
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids, which are the building blocks of proteins. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-hydroxy-5-methylhexanoic acid typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2-keto-4-hydroxy-5-methylhexanoic acid.
Amination: The keto group is converted to an amino group through reductive amination. This step usually involves the use of ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-5-methylhexanoic acid.
Reduction: Formation of 2-amino-5-methylhexanoic acid.
Substitution: Formation of 2-amino-4-chloro-5-methylhexanoic acid.
Scientific Research Applications
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which (2S)-2-amino-4-hydroxy-5-methylhexanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-hydroxybutanoic acid: Lacks the methyl group, leading to different biochemical properties.
(2S)-2-amino-5-methylhexanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
(2S)-2-amino-4-hydroxy-5-ethylhexanoic acid: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the hexanoic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1 |
InChI Key |
SQOVMASCRUQMJQ-ZBHICJROSA-N |
Isomeric SMILES |
CC(C)C(C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















